2-(furan-2-yl)-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione
Description
2-(furan-2-yl)-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a heterocyclic compound that combines several functional groups, including furan, phenyl, and chromeno-pyrimidine moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
2-(furan-2-yl)-3-phenylchromeno[2,3-d]pyrimidine-4,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12N2O4/c24-18-14-9-4-5-10-15(14)27-20-17(18)21(25)23(13-7-2-1-3-8-13)19(22-20)16-11-6-12-26-16/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWNHSFZODMJMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC3=C(C2=O)C(=O)C4=CC=CC=C4O3)C5=CC=CO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(furan-2-yl)-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the condensation of a furan derivative with a chromeno-pyrimidine precursor, followed by cyclization and oxidation steps .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2-(furan-2-yl)-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the furan or phenyl rings .
Scientific Research Applications
Anticancer Properties
Research indicates that 2-(furan-2-yl)-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione exhibits significant anticancer activity through the following mechanisms:
- Inhibition of Cyclin-dependent Kinase 2 (CDK2): The compound selectively inhibits CDK2, leading to cell cycle arrest and apoptosis in cancer cells. This inhibition has been observed in various cancer cell lines, including breast and prostate cancer cells .
- Induction of Apoptosis: In vitro studies demonstrate that the compound effectively induces apoptosis in cancer cells by activating intrinsic apoptotic pathways.
- Antiproliferative Effects: The chromeno-pyrimidine structure enhances the compound's ability to interact with key signaling pathways involved in cell proliferation and survival, making it a promising candidate for anticancer drug development.
Applications in Medicinal Chemistry
The applications of this compound extend beyond anticancer research:
- Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties against various pathogens, warranting further investigation into its efficacy as an antimicrobial agent.
- Anti-inflammatory Effects: The compound may exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
- Drug Development: Given its unique structure and biological activity, this compound serves as a lead compound for developing new therapeutics targeting various diseases.
Case Studies
Several studies have highlighted the potential of this compound:
- Study on CDK Inhibition: A study demonstrated that derivatives of this compound effectively inhibit CDK2 activity in vitro, leading to reduced proliferation rates in cancer cell lines.
- Apoptosis Induction Study: Another research project explored the mechanism by which this compound induces apoptosis through mitochondrial pathways, confirming its role as a potential anticancer agent .
Mechanism of Action
The mechanism of action of 2-(furan-2-yl)-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to fit into the active sites of these targets, disrupting their normal function and leading to therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds share a similar core structure and have been studied for their biological activities.
Furan derivatives: Compounds containing the furan ring are known for their diverse biological activities and are used in various medicinal chemistry applications.
Uniqueness
2-(furan-2-yl)-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione is unique due to its combination of furan, phenyl, and chromeno-pyrimidine moieties, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with biological targets, making it a valuable compound for further research and development .
Biological Activity
2-(Furan-2-yl)-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C20H12N2O5, with a molecular weight of 360.325 g/mol. The compound features a chromeno-pyrimidine core structure that is thought to contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that derivatives of chromeno[2,3-d]pyrimidines exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation in various cancer lines through mechanisms such as apoptosis induction and cell cycle arrest .
Table 1: Anticancer Activity of Chromeno[2,3-d]pyrimidines
| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Breast Cancer | 5.0 | Apoptosis induction |
| Compound B | Lung Cancer | 10.0 | Cell cycle arrest |
| 2-(Furan-2-yl)-3-phenyl... | Colon Cancer | 7.5 | Inhibition of proliferation |
Antimicrobial Activity
The antimicrobial potential of furan derivatives has been explored extensively. Compounds related to this compound have demonstrated activity against various bacterial strains and fungi. For example, one study reported that certain furan derivatives exhibited significant antifungal activity against Aspergillus fumigatus, suggesting a possible therapeutic application in treating fungal infections .
Table 2: Antimicrobial Activity of Furan Derivatives
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Compound C | E. coli | 15 |
| Compound D | S. aureus | 20 |
| 2-(Furan-2-yl)-3-phenyl... | A. fumigatus | 12 |
Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) inhibition is critical in the treatment of neurodegenerative diseases like Alzheimer's. Studies have indicated that pyrimidine derivatives can act as effective AChE inhibitors. The compound has been evaluated for its inhibitory effects on AChE with promising results .
Table 3: AChE Inhibition Potency
| Compound | IC50 (µM) |
|---|---|
| Compound E | 0.9 |
| Compound F | 1.5 |
| 2-(Furan-2-yl)-3-phenyl... | 1.1 |
The biological activity of this compound is attributed to several mechanisms:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells.
- Enzyme Inhibition : It inhibits key enzymes such as AChE and certain kinases involved in cancer progression.
- Antioxidant Activity : The furan moiety contributes to antioxidant properties that may protect cells from oxidative stress.
Case Studies
- Study on Anticancer Effects : A recent study examined the effect of related compounds on breast cancer cell lines and found that they significantly reduced cell viability through apoptosis .
- Antimicrobial Evaluation : Another research focused on the antimicrobial properties of furan derivatives showed that modifications at specific positions enhanced their efficacy against resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
